Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceutical agents. Its pyrimidine ring, a common structural motif in many drugs, can interact with biological targets such as enzymes and receptors. The hydroxyethyl and piperidinyl groups offer sites for further functionalization, allowing chemists to modify the molecule to improve its pharmacokinetic and pharmacodynamic properties .
Agriculture
In the field of agriculture, derivatives of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate could be explored for their potential as growth promoters or pesticides. The piperidine moiety is known to have bioactive properties, and its incorporation into agrochemicals could lead to the development of new compounds that enhance crop yield or protect plants from pests .
Material Science
Material scientists might investigate this compound for the creation of novel polymers or coatings. The reactive functional groups present in the molecule could be utilized to form cross-linked structures, potentially leading to materials with unique mechanical or thermal properties .
Environmental Science
In environmental science, research could be directed towards the compound’s role in the degradation of pollutants. Its potential to act as a catalyst in breaking down harmful chemicals in the environment could be a significant area of study, contributing to the development of greener and more sustainable chemical processes .
Biochemistry
Biochemists may study this compound for its role as an inhibitor or activator in enzymatic reactions. Understanding how it interacts with enzymes could provide insights into the design of new biochemical assays or therapeutic agents that target specific metabolic pathways .
Pharmacology
Pharmacological applications might include the exploration of this compound’s efficacy and safety as a drug candidate. Its effects on various biological systems, such as the central nervous system due to the piperidine ring, could be of particular interest. Additionally, its potential to serve as a prodrug, which could be metabolically converted into an active pharmaceutical ingredient, is another promising area of research .
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Related compounds have shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRWQJOGNFOMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365418 |
Source
|
Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25693-43-0 |
Source
|
Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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